![molecular formula C9H7N3O3 B3056744 N-(2-cyano-4-nitrophenyl)acetamide CAS No. 73894-38-9](/img/structure/B3056744.png)
N-(2-cyano-4-nitrophenyl)acetamide
Overview
Description
“N-(2-cyano-4-nitrophenyl)acetamide” is a chemical compound with a molecular weight of 205.17 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “N-(2-cyano-4-nitrophenyl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out under different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “N-(2-cyano-4-nitrophenyl)acetamide” is1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,1H3,(H,11,13)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
“N-(2-cyano-4-nitrophenyl)acetamide” is considered a privileged structure and an important precursor for heterocyclic synthesis . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“N-(2-cyano-4-nitrophenyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .Scientific Research Applications
Synthesis of Biologically Active Compounds
“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “N-(2-cyano-4-nitrophenyl)acetamide” a versatile compound in chemical synthesis .
Synthesis of Heterocyclic Compounds
“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of various organic heterocycles . This is due to its ability to react with common bidentate reagents .
Chemotherapeutic Agents
“N-(2-cyano-4-nitrophenyl)acetamide” has potential in evolving better chemotherapeutic agents . This is due to the diverse biological activities reported for many derivatives of cyanoacetamide .
Cyanoacetylation of Amines
“N-(2-cyano-4-nitrophenyl)acetamide” is used in the cyanoacetylation of amines . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Synthesis of Thiophene Derivatives
“N-(2-cyano-4-nitrophenyl)acetamide” is used in the synthesis of thiophene derivatives . The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gives thiophene derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles , which play crucial roles in many biochemical pathways.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that N-(2-cyano-4-nitrophenyl)acetamide may also have significant biological effects.
properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVADZHYPWNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383837 | |
Record name | N-(2-cyano-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4-nitrophenyl)acetamide | |
CAS RN |
73894-38-9 | |
Record name | N-(2-cyano-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.